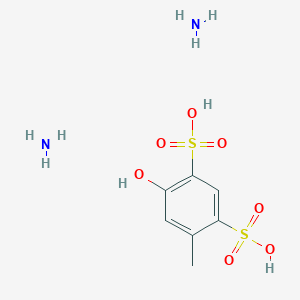

5-Hydroxytoluene-2,4-disulphonic acid diammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14N2O7S2 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

azane;4-hydroxy-6-methylbenzene-1,3-disulfonic acid |

InChI |

InChI=1S/C7H8O7S2.2H3N/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11;;/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14);2*1H3 |

InChI Key |

VZYSXQPGUOWJGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O.N.N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 5-Hydroxytoluene-2,4-disulphonic acid diammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid diammonium is a substituted aromatic organic compound. Its structure, featuring a phenol, a toluene backbone, and two sulfonic acid groups neutralized with ammonia, suggests a complex and informative spectral profile. Understanding its characteristics through UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide provides a predictive overview of its spectral properties and the methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of its functional groups.

Table 1: Predicted UV-Vis Spectral Data

| Parameter | Predicted Value | Rationale |

| Solvent | Water or Methanol | The compound is expected to be polar and soluble in polar solvents. |

| λmax 1 | ~220-240 nm | Attributed to π → π* transitions of the substituted benzene ring. |

| λmax 2 | ~270-290 nm | Attributed to n → π* transitions, influenced by the hydroxyl and sulfonic acid groups. |

Table 2: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) | Hydroxyl |

| 3200-3000 | Broad, Medium | N-H stretch | Ammonium |

| 3100-3000 | Medium | Aromatic C-H stretch | Benzene Ring |

| 2960-2850 | Weak-Medium | Aliphatic C-H stretch | Methyl |

| 1610-1585 | Medium-Strong | C=C aromatic ring stretch | Benzene Ring |

| 1500-1400 | Medium-Strong | C=C aromatic ring stretch | Benzene Ring |

| 1260-1150 | Strong | Asymmetric S=O stretch | Sulfonic Acid |

| 1080-1010 | Strong | Symmetric S=O stretch | Sulfonic Acid |

| ~1200 | Strong | C-O stretch (phenolic) | Hydroxyl |

| 900-675 | Strong | Aromatic C-H out-of-plane bend | Benzene Ring |

Table 3: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Singlet | 1H | Aromatic H (position 3 or 6) |

| ~7.0-7.5 | Singlet | 1H | Aromatic H (position 3 or 6) |

| ~2.2-2.5 | Singlet | 3H | Methyl H (CH₃) |

Note: The signals for the phenolic -OH and ammonium -NH₄⁺ protons are expected to exchange with D₂O and may not be observed or may appear as a broad singlet.

Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-OH (aromatic) |

| ~140-150 | C-SO₃H (aromatic, ipso-carbon) |

| ~130-140 | C-SO₃H (aromatic, ipso-carbon) |

| ~125-135 | Aromatic CH |

| ~115-125 | Aromatic CH |

| ~110-120 | C-CH₃ (aromatic) |

| ~20-25 | CH₃ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as deionized water or methanol. A typical concentration is in the range of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the solvent used for sample preparation and use it as a blank to zero the instrument.[1]

-

Measurement: Fill a matched quartz cuvette with the sample solution. Place the cuvette in the sample holder.

-

Scan: Scan the sample across a wavelength range of 200-400 nm.[2]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is recommended for high-quality spectra.[3]

-

Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Measurement: Place the KBr pellet in the sample holder.

-

Scan: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube. Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift calibration.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing and Analysis:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard methods for their experimental determination. Researchers are encouraged to use this information as a starting point for their own empirical investigations.

References

- 1. ossila.com [ossila.com]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. compoundchem.com [compoundchem.com]

Unveiling the Research Potential of 5-Hydroxytoluene-2,4-disulphonic acid diammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 5-Hydroxytoluene-2,4-disulphonic acid diammonium. While direct research on this specific compound is limited, its close structural relationship to Policresulen, a known inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, presents a significant and immediate avenue for investigation in antiviral drug discovery. This document outlines the core findings related to Policresulen's anti-DENV activity, provides detailed experimental protocols for relevant assays, and explores other potential research applications based on the compound's chemical structure, such as its potential as a chelating agent and an antioxidant.

Introduction: A Tale of a Promising Impurity

This compound is recognized as an impurity in the production of Policresulen, a polycondensation product of meta-cresolsulfonic acid and formaldehyde. Policresulen is utilized as a topical hemostatic and antiseptic agent. The structural similarity between this compound and the monomeric units of Policresulen suggests that it may share similar biological activities, making it a compound of interest for further research.

A pivotal study by Wu et al. (2015) identified Policresulen as a potent inhibitor of the Dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. This discovery positions this compound as a lead compound for the development of novel anti-Dengue therapeutics.

Core Application: Anti-Dengue Virus Research

The primary and most well-documented potential application of this compound lies in the field of virology, specifically in the development of inhibitors against the Dengue virus.

Mechanism of Action: Targeting the NS2B/NS3 Protease

The Dengue virus, a member of the Flaviviridae family, produces a single polyprotein that must be cleaved by viral and host proteases to release functional viral proteins. The viral NS2B/NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication.

Policresulen has been shown to be a competitive inhibitor of the DENV2 NS2B/NS3 protease. Molecular docking and site-directed mutagenesis studies have indicated that it interacts with key amino acid residues in the enzyme's active site, specifically Gln106 and Arg133, through hydrogen bonding. Given its structural similarity, this compound is hypothesized to interact with the protease in a similar manner.

mechanism of action of sulfonated aromatic compounds in chemical analysis

An In-depth Technical Guide to the Mechanism of Action of Sulfonated Aromatic Compounds in Chemical Analysis

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the pivotal roles sulfonated aromatic compounds play in modern chemical analysis. By leveraging their unique chemical properties—a hydrophobic aromatic ring coupled with a strongly acidic, permanently anionic sulfonate group—these molecules serve as powerful tools in various separation and analysis techniques. We will delve into the core mechanisms of action in ion-exchange chromatography, ion-pair chromatography, and capillary electrophoresis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding.

Core Concept: The Sulfonated Aromatic Moiety

The functionality of sulfonated aromatic compounds in chemical analysis stems from the sulfonic acid group (-SO₃H) attached to an aromatic ring. The sulfonate group is highly acidic, with a pKa typically less than 1, meaning it exists as a negatively charged anion (-SO₃⁻) across the entire practical pH range used in analytical separations. This permanent negative charge is the key to its function in ion-based separation techniques. The aromatic backbone provides a rigid, hydrophobic scaffold that can be incorporated into polymer resins or used to modulate interactions in reversed-phase systems.

The synthesis of these compounds is most commonly achieved through electrophilic aromatic sulfonation, where an aromatic compound reacts with sulfur trioxide (SO₃), often in the presence of sulfuric acid.

Caption: General mechanism of electrophilic aromatic sulfonation.

Application in Ion-Exchange Chromatography (IEC)

In IEC, sulfonated aromatic compounds are fundamental to the creation of strong cation exchange (SCX) stationary phases. The mechanism relies on the covalent immobilization of these compounds onto a solid support, typically a porous polymer matrix of polystyrene-divinylbenzene (PS-DVB).

Mechanism of Action

The PS-DVB copolymer beads are sulfonated to introduce -SO₃⁻ groups onto the aromatic rings of the polymer backbone.[1][2] These fixed, negatively charged sites create a stationary phase that can reversibly interact with and retain positively charged analytes (cations) from a sample solution.[3] The separation is based on the strength of the electrostatic interactions between the analytes and the sulfonate groups. Analytes with a higher positive charge and/or smaller hydrated radius will interact more strongly and be retained longer on the column. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase, which disrupts the electrostatic binding and releases the analytes.[4][5]

Caption: Analyte interaction with a sulfonated cation exchange resin.

Data Presentation

The ion-exchange capacity, a measure of the number of exchangeable ions per gram of dry resin, is a critical parameter. It is directly related to the degree of sulfonation of the polymer matrix.

| Sulfonation Time (min) | Ion-Exchange Capacity (meq/g) |

| 0 | 0.00 |

| 30 | 2.55 |

| 60 | 3.51 |

| 120 | 4.15 |

| 210 | 4.52 |

| Data adapted from a study on the preparation of sulfonated styrene-divinylbenzene resins. The exact values can vary based on reaction conditions.[6][7] |

Experimental Protocol: Separation of Peptides by SCX-HPLC

This protocol outlines a general procedure for the separation of a peptide mixture using a strong cation exchange column with a phenyl sulfonic acid functional group.[8]

-

Column: Strong Cation Exchange (SCX) Column (e.g., Luna 5 µm SCX 100 Å, 250 x 4.6 mm) with phenyl sulfonic acid ligands.

-

Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 : Acetonitrile (75:25, v/v).

-

Mobile Phase B (Eluent): 20 mM Potassium Phosphate, pH 2.5, 0.5 M Potassium Chloride : Acetonitrile (75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 215 nm.

-

Sample Preparation: Reconstitute the peptide mixture (e.g., bradykinin mixture) in water and dilute with Mobile Phase A before injection.

-

Procedure: a. Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved. b. Inject the prepared sample (e.g., 20 µL). c. Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound peptides. d. After elution, re-equilibrate the column with 100% Mobile Phase A for a minimum of 10 column volumes before the next injection.

Application in Ion-Pair Chromatography (IPC)

In reversed-phase HPLC (RP-HPLC), highly polar and ionic analytes are often poorly retained on nonpolar stationary phases (like C18). Sulfonated aromatic compounds, particularly alkylbenzene sulfonates or simple alkyl sulfonates, are used as ion-pairing reagents in the mobile phase to enhance the retention of cationic analytes.[9][10]

Mechanism of Action

The precise mechanism of ion-pair chromatography is debated, with two primary models proposed, and it is likely that both contribute to the separation to varying degrees.[11]

-

Model 1: Ion-Pair Formation in Mobile Phase: The anionic sulfonate reagent (R-SO₃⁻) forms a neutral, stoichiometric ion pair with the cationic analyte (A⁺) in the aqueous-organic mobile phase. This neutral complex is more hydrophobic than the free analyte and can partition onto the nonpolar stationary phase, thus increasing its retention.

-

Model 2: Dynamic Ion Exchanger Formation: The hydrophobic alkyl or aromatic portion of the sulfonate reagent adsorbs onto the surface of the reversed-phase packing. This creates a dynamic, in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained via electrostatic interactions with this modified surface. For alkyl sulfonates, this is considered the main mechanism.[11]

Caption: The two proposed mechanisms for ion-pair chromatography.

Data Presentation

The retention of analytes is strongly influenced by the hydrophobicity of the ion-pairing reagent. Increasing the alkyl chain length of the sulfonate reagent increases its adsorption to the stationary phase, leading to greater retention of the cationic analyte.

| Ion-Pairing Reagent | Analyte | Retention Time (t_R, min) |

| No Ion-Pair Reagent | Atenolol | 1.5 |

| No Ion-Pair Reagent | Indapamide | 5.8 |

| 0.1% w/v Octane Sulfonic Acid | Atenolol | 2.0 |

| 0.1% w/v Octane Sulfonic Acid | Indapamide | 6.1 |

| Data adapted from a study on the simultaneous estimation of Atenolol (a basic drug) and Indapamide. The increase in retention for the basic analyte Atenolol is clearly visible.[12] |

Experimental Protocol: Analysis of Basic Drugs using IPC-HPLC

This protocol describes a method for the simultaneous analysis of Atenolol and Indapamide using an alkyl sulfonate as an ion-pairing agent.[12]

-

Column: Reversed-Phase C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% (w/v) solution of sodium octane sulfonate in water, mixed with methanol in a 55:45 (v/v) ratio. Adjust the final pH to 2.8 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 235 nm.

-

Sample Preparation: Prepare standard and sample solutions in the mobile phase to a suitable concentration (e.g., 100 µg/mL Atenolol and 5 µg/mL Indapamide).

-

Procedure: a. Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) to ensure the ion-pairing reagent has fully coated the stationary phase. This is critical for reproducible results. b. Inject 20 µL of the sample or standard solution. c. Run the analysis isocratically. d. Ensure consistent equilibration time between runs to maintain reproducibility.

Application in Capillary Electrophoresis (CE)

In CE, the electroosmotic flow (EOF) is a critical parameter that influences separation efficiency and analysis time. The surface of a standard fused-silica capillary is populated with silanol groups (-SiOH), which deprotonate to form negative silanate ions (-SiO⁻) at pH > 3. This charged surface creates a strong EOF towards the cathode. However, the magnitude of this flow is highly pH-dependent, leading to poor reproducibility if the buffer pH fluctuates.[13][14]

Mechanism of Action

Sulfonated compounds are used to create coatings on the inner wall of the capillary to generate a stable, pH-independent EOF.[15] By covalently bonding or adsorbing a polymer containing sulfonic acid groups to the silica surface, a high density of permanent negative charges (-SO₃⁻) is introduced.[16] Because sulfonic acids are strong acids, these groups remain ionized over the entire pH range. This results in an electroosmotic flow that is constant and predictable, significantly improving the robustness and reproducibility of CE separations. This is particularly beneficial for the separation of aromatic acids and other charged analytes.[15]

Caption: Comparison of EOF generation in bare vs. sulfonated capillaries.

Data Presentation

The modification of the capillary surface with sulfonic acid groups drastically alters the relationship between buffer pH and EOF mobility, leading to stable performance across a wide pH range.

| Buffer pH | EOF Mobility of Bare Silica Capillary (10⁻⁸ m²V⁻¹s⁻¹) | EOF Mobility of Sulfonated Polydopamine Coated Capillary (10⁻⁸ m²V⁻¹s⁻¹) |

| 3.0 | 1.8 | -5.9 |

| 4.0 | 3.1 | -6.0 |

| 5.0 | 4.5 | -6.1 |

| 6.0 | 5.8 | -6.1 |

| 7.0 | 6.7 | -6.2 |

| 8.0 | 7.4 | -6.2 |

| 9.0 | 7.9 | -6.3 |

| Data adapted from a study on sulfonated polydopamine coatings. Note the consistent, strong cathodic EOF of the sulfonated capillary compared to the variable and weaker EOF of the bare capillary.[15][17] |

Experimental Protocol: Capillary Coating and Separation of Aromatic Acids

This protocol describes the modification of a fused-silica capillary with a sulfonated polydopamine coating and its subsequent use.[15]

-

Materials: Fused-silica capillary (e.g., 50 µm i.d.), dopamine hydrochloride, sodium periodate, 1,3-propanesultone (sulfonating agent), sodium hydroxide, Tris buffer.

-

Part A: Capillary Coating Procedure a. Pre-treatment: Sequentially rinse a new capillary with 1 M NaOH (30 min), water (10 min), and ethanol (10 min). b. Polydopamine Deposition: Fill the capillary with a freshly prepared solution of dopamine hydrochloride (2 mg/mL) and sodium periodate (10 mg/mL) in 10 mM Tris buffer (pH 8.5). Allow to react for 1 hour. c. Rinsing: Flush the capillary with water for 10 minutes to remove residual reagents. d. Sulfonation: Fill the polydopamine-coated capillary with a 60 mM solution of 1,3-propanesultone in water. Seal the ends and heat at 50 °C for 24 hours. e. Final Wash: Rinse the now-sulfonated capillary thoroughly with water. The capillary is ready for use.

-

Part B: CE Separation of Aromatic Acids a. Coated Capillary: Use the sulfonated capillary prepared in Part A (e.g., 33 cm total length). b. Background Electrolyte (BGE): 20 mM Acetic buffer. c. Sample: A mixture of aromatic acids (e.g., p-aminobenzoic acid, salicylic acid, 3-hydroxybenzoic acid) dissolved in water. d. Conditions:

- Applied Voltage: 20 kV.

- Temperature: 20 °C.

- Injection: 35 mbar for 5 seconds.

- Detection: UV at 200 nm. e. Procedure:

- Condition the capillary by flushing with the BGE for 5 minutes.

- Inject the sample.

- Apply the separation voltage and record the electropherogram.

Conclusion

Sulfonated aromatic compounds are indispensable in modern analytical chemistry. Their utility is derived from the combination of a stable aromatic structure and a permanently ionized sulfonate group. As demonstrated, this unique structure allows them to function as:

-

Fixed ion-exchange sites in chromatography for the robust separation of cations.

-

Mobile phase additives in ion-pair chromatography to enable the retention and separation of polar, ionic analytes on reversed-phase media.

-

Surface modifying agents in capillary electrophoresis to create a stable, pH-independent electroosmotic flow, leading to highly reproducible separations.

A thorough understanding of these mechanisms of action enables researchers and scientists to develop, optimize, and troubleshoot a wide range of analytical methods, ultimately leading to more reliable and accurate results in pharmaceutical development, environmental analysis, and beyond.

References

- 1. Sulfoacylated poly(styrene-divinylbenzene) copolymers as resins for cation chromatography. Comparison with sulfonated, dynamically coated and silica gel cation exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonated and sulfoacylated poly(styrene-divinylbenzene) copolymers as packing materials for cation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. conductscience.com [conductscience.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and evaluation of differently sulfonated styrene-divinylbenzene cross-linked copolymer cationic exchange resins as novel carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

- 9. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]

- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]

- 12. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dual Nature of Sulfonic Acid Groups in Metal Ion Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonic acid group (-SO₃H), a highly polar and acidic functionality, plays a multifaceted and often underestimated role in the chelation of metal ions. Traditionally considered a weak ligand due to the high stability of the sulfonate anion (R-SO₃⁻), its involvement in coordination chemistry is nuanced, ranging from a non-coordinating counter-ion to a direct participant in the chelation sphere, significantly influencing the stability, selectivity, and physicochemical properties of metal complexes. This technical guide provides an in-depth exploration of the core principles governing sulfonate-metal interactions, supported by quantitative data, detailed experimental protocols, and logical workflows.

Core Principles of Sulfonate-Metal Ion Interaction

The interaction between a sulfonic acid group and a metal ion is primarily electrostatic. Upon deprotonation, the resulting sulfonate anion (R-SO₃⁻) offers a localized negative charge, capable of attracting positively charged metal cations. However, its role as a ligand is often considered poor compared to carboxylates or phosphonates, as the sulfonate group is less effective at displacing water molecules from the coordination sphere of a metal ion.

Despite this, the sulfonate group's function in chelation is significant and can be categorized as follows:

-

Direct Coordination: The oxygen atoms of the sulfonate group can act as donor atoms, binding directly to a metal center. This coordination can occur in various modes, including monodentate (η¹) where one oxygen atom binds, or through bridging motifs (e.g., η², μ²) where multiple oxygen atoms from the same or different sulfonate groups coordinate to one or more metal centers. The presence of other, stronger donor groups on the same ligand, such as amino or carboxyl groups, can facilitate this direct coordination, leading to the formation of stable chelate rings.

-

Influence on Ligand Conformation: The steric bulk and charge of the sulfonate group can pre-organize the ligand into a conformation that is favorable for chelating a target metal ion with other donor groups.

-

Modulation of Physicochemical Properties: The high polarity of the sulfonic acid group dramatically increases the aqueous solubility of the ligand and its corresponding metal complex. This is a critical feature in drug development and environmental applications.

-

Hydrogen Bonding: The sulfonate group is an excellent hydrogen bond acceptor. This property can be crucial in stabilizing the overall structure of a metal complex through second-sphere coordination and interactions with solvent molecules.

The effectiveness of a sulfonic acid-containing ligand in chelating a metal ion is influenced by several factors, including pH, the nature of the metal ion, and the presence of other functional groups on the ligand. The pH of the solution is particularly critical as it dictates the protonation state of both the sulfonic acid group and any other acidic or basic functional groups on the ligand, thereby affecting its overall charge and donor capabilities.

Quantitative Data on Metal-Sulfonate Interactions

The stability of a metal complex is quantified by its stability constant (or formation constant), K, or more commonly, its logarithm (log K). For a stepwise formation of a 1:1 (ML) and a 1:2 (ML₂) complex, the constants are defined as:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

The overall stability constant (β) for the formation of ML₂ is the product of the stepwise constants (β₂ = K₁ * K₂). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for various metal ions with ligands containing sulfonic acid groups.

Table 1: Stability Constants (log K) of Metal Complexes with 5-Sulfosalicylic Acid (SSA)

5-Sulfosalicylic acid is a common ligand that presents carboxylate, hydroxyl, and sulfonate groups for coordination. The data demonstrates that it forms stable complexes with a variety of metal ions.

| Metal Ion | log K₁ | log K₂ | log K₃ | Conditions | Reference |

| Al³⁺ | 13.20 | 9.63 | 6.06 | Potentiometric | [1] |

| UO₂²⁺ | 11.14 | 8.06 | - | Potentiometric | [1] |

| Cu²⁺ | 9.52 | 6.93 | - | Potentiometric | [1] |

| Fe³⁺ | ~2.62 (β₁) | - | - | Spectroscopic, pH ~2 | [2] |

| Co(II) | - | - | - | pH-metric, Urea-Water | [3] |

| Ni(II) | - | - | - | pH-metric, Urea-Water | [3] |

Note: The stability constant for Fe³⁺ with SSA is highly dependent on pH. The value of 420.45 (log β₁ ≈ 2.62) was determined under specific acidic conditions.[2] The presence of different complex species (MLH, ML, ML₂) for Co(II), Ni(II), and Cu(II) has been identified across a pH range of 1.5-11.5.[3]

Table 2: Stability Constants (log K) of Lanthanide Complexes with Sulfonated Ligands

Lanthanide ions form complexes with various sulfonated ligands, with stability generally increasing with decreasing ionic radius across the series.

| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |

| Gd(III) | p-aminobenzenesulfonic acid | 3.51 | 3.01 | 70% dioxane-water, 28°C | |

| Tb(III) | p-aminobenzenesulfonic acid | 3.55 | 3.05 | 70% dioxane-water, 28°C | |

| Ho(III) | p-aminobenzenesulfonic acid | 3.60 | 3.10 | 70% dioxane-water, 28°C | |

| La³⁺ | 7-bromo-8-hydroxyquinoline-5-sulfonic acid | 5.30 | 4.55 | 0.1 M NaClO₄, 30°C | |

| Pr³⁺ | 7-bromo-8-hydroxyquinoline-5-sulfonic acid | 5.75 | 4.90 | 0.1 M NaClO₄, 30°C | |

| Nd³⁺ | 7-bromo-8-hydroxyquinoline-5-sulfonic acid | 5.85 | 5.05 | 0.1 M NaClO₄, 30°C | |

| Gd³⁺ | 7-bromo-8-hydroxyquinoline-5-sulfonic acid | 6.00 | 5.20 | 0.1 M NaClO₄, 30°C | |

| La(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 7.91 | 7.02 | 50% Methanol-water, 30°C | |

| Pr(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.01 | 7.21 | 50% Methanol-water, 30°C | |

| Nd(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.12 | 7.36 | 50% Methanol-water, 30°C | |

| Sm(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.24 | 7.58 | 50% Methanol-water, 30°C | |

| Yb(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.86 | 8.16 | 50% Methanol-water, 30°C |

Table 3: Comparative Binding Affinity of DMPS

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent used in medicine that contains both thiol (-SH) groups and a sulfonic acid group. The thiol groups are the primary binding sites for soft heavy metals, while the sulfonate group ensures water solubility.

| Metal Ion | Approximate log K | Comments |

| Mercury (Hg²⁺) | ~35–40 | Very strong and stable complex |

| Arsenic (As³⁺) | ~20–25 | Effective chelation |

| Lead (Pb²⁺) | ~18–22 | Strong and stable complex |

| Cadmium (Cd²⁺) | ~18–20 | Effective chelation |

Data compiled from information on chelation therapy agents.

Visualizations of Key Concepts and Workflows

Logical Relationships in Metal-Sulfonate Chelation

The following diagram illustrates the key factors influencing the formation and stability of metal complexes with sulfonic acid-containing ligands.

Experimental Workflow: Potentiometric Titration for Stability Constant Determination

This diagram outlines the typical workflow for determining metal-ligand stability constants using potentiometric titration, a widely used and reliable method.

Coordination Modes of the Sulfonate Group

The sulfonate group can coordinate to metal ions in several ways, often in conjunction with other donor atoms on the ligand to form a stable chelate.

Experimental Protocols

Accurate characterization of metal-sulfonate interactions requires a combination of techniques to determine stoichiometry, stability, and structure.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the protonation constants of the ligand and the stability constants of the metal complexes in solution.

Objective: To quantify the equilibrium constants for the formation of metal-ligand complexes.

Materials & Equipment:

-

High-precision pH meter with a combination glass electrode.

-

Thermostated titration vessel.

-

Calibrated burette or automated titrator.

-

Stock solutions: ligand, metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the anion), standardized carbonate-free strong base (e.g., NaOH), standardized strong acid (e.g., HClO₄), and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

-

High-purity water (deionized or distilled).

-

Inert gas supply (N₂ or Ar) to blanket the solution and prevent CO₂ absorption.

Methodology (based on the Irving-Rossotti technique):

-

System Calibration: Calibrate the glass electrode system using standard buffers. For rigorous studies, perform a strong acid-strong base titration to determine the electrode's standard potential (E⁰) and the Nernstian slope.

-

Solution Preparation: Prepare three sets of solutions for titration in the thermostated vessel, maintaining a constant total volume and ionic strength:

-

Set 1 (Acid Blank): A known amount of strong acid + background electrolyte.

-

Set 2 (Ligand Blank): Solution from Set 1 + a known amount of the sulfonated ligand.

-

Set 3 (Metal-Ligand): Solution from Set 2 + a known amount of the metal salt. The ligand should be in excess (e.g., a 5:1 ligand-to-metal ratio).

-

-

Titration: Titrate each solution with the standardized strong base under an inert atmosphere. Record the pH (or mV) reading after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

From the horizontal shift between the curves for Set 1 and Set 2, calculate the average number of protons bound per ligand molecule (n̄ₐ). Use this data to determine the protonation constants (pKa values) of the ligand.

-

From the horizontal shift between the curves for Set 2 and Set 3, calculate the average number of ligands bound per metal ion (n̄).

-

Calculate the free ligand concentration ([L]) at each pH point.

-

Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

-

Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5. For more accurate results, use specialized software (e.g., Hyperquad, MINIQUAD75) to refine the constants by fitting the entire titration dataset.[3]

-

Spectroscopic Characterization

A. ¹H NMR Spectroscopy

Objective: To probe the coordination environment of the ligand upon metal binding in solution.

Methodology:

-

Sample Preparation: Prepare a solution of the sulfonated ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire Ligand Spectrum: Obtain a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.

-

Titration: Add incremental amounts of a metal salt solution to the NMR tube. The metal ion should be diamagnetic (e.g., Zn²⁺, Cd²⁺, Al³⁺) to avoid severe peak broadening.

-

Acquire Complex Spectra: Acquire a spectrum after each addition of the metal ion.

-

Analysis: Observe changes in the chemical shifts of the ligand's protons. Protons near a coordination site will typically experience a significant downfield or upfield shift upon metal binding. This provides direct evidence of which functional groups are involved in chelation. Changes in peak multiplicity or the appearance of new peak sets can indicate the formation of specific complex geometries or the presence of multiple species in equilibrium.

B. X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the metal-sulfonate complex in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the metal-sulfonate complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies.

-

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and coordination geometries, offering unambiguous proof of the sulfonate group's coordination mode (monodentate, bridging, etc.) and the overall structure of the complex. The crystallographic data can be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The role of the sulfonic acid group in metal ion chelation is far from simple. While it is a weak coordinating group on its own, its presence within a polydentate ligand framework is critical. It provides a powerful tool for enhancing aqueous solubility, a key requirement for biological and environmental applications. Furthermore, it can participate directly in the coordination sphere or indirectly influence complex stability through electrostatic and steric effects. A thorough understanding of these principles, supported by robust quantitative data from techniques like potentiometric titration and detailed structural insights from X-ray crystallography, is essential for the rational design of novel chelating agents for applications in medicine, environmental remediation, and materials science.

References

Methodological & Application

spectrophotometric determination of metal ions using 5-Hydroxytoluene-2,4-disulphonic acid diammonium

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions

Disclaimer: Extensive literature searches did not yield a specific established method for the . The following application notes and protocols are based on the well-documented use of a structurally similar compound, 1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) , for the determination of Iron(III). This information is provided as a representative example of how a substituted phenolic disulphonic acid can be used in the colorimetric analysis of metal ions. Researchers should validate and optimize any method for their specific analyte and matrix.

Application Notes

Introduction

Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of analytes, including metal ions. The method is based on the principle that chemical species absorb light at specific wavelengths. For metal ions that do not absorb light in the visible region, a complexing agent is often employed to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, can then be measured using a spectrophotometer. This approach offers a simple, rapid, and cost-effective means of analysis, making it suitable for a wide range of applications in environmental monitoring, clinical diagnostics, pharmaceutical analysis, and quality control.

Principle of the Method: Determination of Iron(III) using Tiron

1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) is a chelating agent that forms stable, colored complexes with several metal ions. In the presence of Iron(III) ions in a slightly acidic aqueous solution, Tiron forms an intense blue-colored chelate.[1][2] The reaction is rapid, and the resulting complex exhibits a strong absorbance at a specific wavelength, which can be measured to determine the concentration of iron. The stoichiometric composition of the Fe(III)-Tiron chelate is typically 2:3 (Fe(III):Tiron).[2]

The determination is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions with known Iron(III) concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Applications

This spectrophotometric method is versatile and can be adapted for the determination of iron in a variety of sample matrices, including:

-

Environmental Samples: Analysis of iron content in potable and polluted water.[2]

-

Biological Samples: Determination of iron in human blood and urine.[2]

-

Food and Pharmaceutical Samples: Quantifying iron in food products and pharmaceutical preparations.[2]

-

Industrial Materials: Measuring iron content in alloys and steels.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Iron(III) using Tiron.

| Parameter | Value | Reference |

| Metal Ion | Iron(III) (Fe³⁺) | [1][2] |

| Complexing Agent | 1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) | [1][2] |

| Wavelength of Max. Absorbance (λmax) | 665 nm | [2] |

| Optimal pH | Slightly acidic (e.g., 2x10⁻⁶ - 2x10⁻⁵ M H₂SO₄) | [2] |

| Molar Absorptivity (ε) | 6.0 × 10⁵ L·mol⁻¹·cm⁻¹ | [2] |

| Linear Calibration Range | 0.02 - 70.00 mg/L | [2] |

| Stoichiometry (Fe³⁺:Tiron) | 2:3 | [2] |

| Color of Complex | Blue | [1] |

| Reaction Time | Instantaneous | [2] |

| Stability of Complex | Stable for over 24 hours | [2] |

Experimental Protocol: Determination of Iron(III) using Tiron

This protocol outlines the steps for the spectrophotometric determination of Iron(III) in an aqueous sample.

Reagent and Standard Preparation

-

Standard Iron(III) Stock Solution (1000 mg/L):

-

Accurately weigh 2.422 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

-

Dissolve in a small volume of deionized water in a 500 mL volumetric flask.

-

Add 2 mL of concentrated sulfuric acid (H₂SO₄) to prevent hydrolysis.

-

Dilute to the mark with deionized water and mix thoroughly.

-

-

Working Standard Iron(III) Solution (10 mg/L):

-

Pipette 5.0 mL of the 1000 mg/L stock solution into a 500 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

-

Tiron Reagent Solution (e.g., 3 x 10⁻³ mol/L):

-

Accurately weigh the appropriate amount of 1,2-dihydroxybenzene-3,5-disulfonic acid, disodium salt.

-

Dissolve in deionized water and dilute to the desired volume in a volumetric flask.

-

-

Sulfuric Acid Solution (e.g., 1 x 10⁻⁴ mol/L):

-

Carefully add the required volume of concentrated H₂SO₄ to deionized water to prepare the desired concentration.

-

Construction of the Calibration Curve

-

Label a series of 50 mL volumetric flasks as 0, 1, 2, 3, 4, and 5.

-

Into these flasks, pipette 0, 2.5, 5.0, 7.5, 10.0, and 12.5 mL of the 10 mg/L working standard Iron(III) solution, respectively. This will create standards with concentrations of 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.

-

To each flask, add 2.0 mL of the Tiron reagent solution.

-

Add 1.0 mL of the dilute sulfuric acid solution to each flask.

-

Dilute each solution to the 50 mL mark with deionized water and mix well.

-

Allow the solutions to stand for 10 minutes for the color to stabilize.

-

Set the spectrophotometer to a wavelength of 665 nm.

-

Use the '0' standard (the blank) to zero the spectrophotometer.

-

Measure the absorbance of each of the remaining standard solutions.

-

Plot a graph of absorbance versus concentration (mg/L). This is the calibration curve.

Analysis of an Unknown Sample

-

Pipette a known volume of the unknown sample into a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve. If necessary, perform a preliminary dilution of the sample.

-

Add 2.0 mL of the Tiron reagent solution to the flask.

-

Add 1.0 mL of the dilute sulfuric acid solution.

-

Dilute to the 50 mL mark with deionized water and mix well.

-

Allow the solution to stand for 10 minutes.

-

Measure the absorbance of the prepared sample solution at 665 nm against the blank.

-

Using the calibration curve, determine the concentration of Iron(III) in the prepared sample solution.

-

Calculate the concentration of Iron(III) in the original unknown sample, accounting for any dilutions made.

Visualizations

Experimental Workflow Diagram

References

protocol for using 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a chromogenic reagent

Application Notes and Protocols for Phenolsulfonic Acid Derivatives as Chromogenic Reagents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no publicly available scientific literature or established protocols for the use of 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a chromogenic reagent. The information presented herein is based on the well-documented application of a structurally similar compound, phenoldisulfonic acid , for the colorimetric determination of nitrate. This protocol is provided as a reference and a potential starting point for the development of new analytical methods.

Introduction

Phenolsulfonic acid and its derivatives are known to undergo reactions that result in colored products, making them useful as chromogenic reagents in spectrophotometric analysis. A prominent application is the quantification of nitrate in various sample types, including water and soil extracts.[1][2][3][4][5] The underlying principle of this method is the nitration of the phenolic ring by nitrate in the presence of concentrated sulfuric acid. Subsequent alkalinization of the resulting nitrated phenolsulfonic acid produces a yellow-colored salt, the intensity of which is proportional to the original nitrate concentration.[2][5] This colorimetric method is highly sensitive and has been a standard analytical technique for many years.

While no specific protocol for this compound has been found, its structural similarity to phenoldisulfonic acid suggests that it might undergo a similar reaction. Researchers interested in this compound could potentially adapt the following protocol for their specific needs.

Experimental Protocol: Colorimetric Determination of Nitrate using Phenoldisulfonic Acid

This protocol details the steps for the determination of nitrate concentration in aqueous samples using phenoldisulfonic acid as the chromogenic reagent.

Materials and Reagents

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (H₂SO₄ with 15-20% free SO₃)

-

Potassium Nitrate (KNO₃), analytical grade

-

Ammonium Hydroxide (NH₄OH), concentrated

-

Deionized Water

-

Standard laboratory glassware (beakers, volumetric flasks, pipettes)

-

Spectrophotometer

-

Water bath

-

Hot plate

Preparation of Reagents

Phenoldisulfonic Acid Reagent:

-

Dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid in a flask.

-

Add 75 mL of fuming sulfuric acid (15% free SO₃).

-

Heat the mixture on a boiling water bath for 2 hours.[2]

-

Store the resulting phenoldisulfonic acid solution in a dark, tightly stoppered bottle.

Stock Nitrate Solution (100 mg/L NO₃⁻-N):

-

Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water.

-

Dilute to 1000 mL in a volumetric flask. This solution contains 100 mg of nitrate-nitrogen (NO₃⁻-N) per liter.

Standard Nitrate Solution (10 mg/L NO₃⁻-N):

-

Pipette 100 mL of the stock nitrate solution into a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water.

Ammonium Hydroxide Solution (1:1 v/v):

-

Mix equal volumes of concentrated ammonium hydroxide and deionized water.

Experimental Workflow

The overall workflow for the colorimetric determination of nitrate is depicted in the diagram below.

Caption: Experimental workflow for nitrate determination.

Procedure

-

Preparation of Calibration Curve:

-

Pipette the volumes of the standard nitrate solution (10 mg/L) as indicated in Table 1 into separate evaporating dishes.

-

Add deionized water to make up the volume to 25 mL.

-

Include a blank with 25 mL of deionized water.

-

Proceed with the evaporation and color development steps as described below.

-

-

Sample Preparation:

-

Pipette a suitable aliquot of the sample (e.g., 25 mL) into an evaporating dish. If the sample is colored, it should be decolorized first.

-

-

Evaporation:

-

Carefully evaporate the samples and standards to dryness on a hot plate at a temperature that avoids spattering.

-

-

Color Development:

-

To the dry residue, add 2.0 mL of the phenoldisulfonic acid reagent and swirl to dissolve the residue.

-

Carefully add 20 mL of deionized water and stir.

-

Add 1:1 ammonium hydroxide solution dropwise until the maximum yellow color is developed (approximately 6-8 mL).

-

Transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

-

-

Spectrophotometric Measurement:

Data Analysis

-

Plot a calibration curve of absorbance versus the concentration of nitrate-nitrogen (mg/L) for the standard solutions.

-

Determine the concentration of nitrate-nitrogen in the samples by comparing their absorbance to the calibration curve.

-

Calculate the final concentration in the original sample, accounting for any dilutions made.

Data Presentation

Quantitative data should be recorded in structured tables for clarity and ease of comparison.

Table 1: Preparation of Standard Solutions for Calibration Curve

| Standard No. | Volume of Standard NO₃⁻-N Solution (10 mg/L) (mL) | Final Volume (mL) | Concentration of NO₃⁻-N (mg/L) | Absorbance at 410 nm |

| Blank | 0 | 50 | 0 | 0.000 |

| 1 | 1.0 | 50 | 0.2 | |

| 2 | 2.5 | 50 | 0.5 | |

| 3 | 5.0 | 50 | 1.0 | |

| 4 | 10.0 | 50 | 2.0 | |

| 5 | 15.0 | 50 | 3.0 |

Table 2: Sample Data

| Sample ID | Volume of Sample (mL) | Final Volume (mL) | Absorbance at 410 nm | Concentration from Calibration Curve (mg/L) | Final Concentration in Original Sample (mg/L) |

| Sample 1 | |||||

| Sample 2 | |||||

| Sample 3 |

Potential Applications in Drug Development

While the primary application of this chromogenic reaction is in environmental analysis, it could potentially be adapted for use in drug development and quality control processes. For instance, it could be used for the quantification of nitrate or nitrite impurities in drug formulations or raw materials. Furthermore, understanding the chromogenic reactions of phenolsulfonic acid derivatives could aid in the development of novel assays for phenolic compounds themselves. For example, some phenolic compounds can be determined by coupling with diazonium salts to form colored azo dyes.[6]

Conclusion

The phenoldisulfonic acid method provides a robust and sensitive means for the colorimetric determination of nitrate. Although no specific protocols exist for this compound as a chromogenic reagent, the detailed protocol provided here for a structurally related compound can serve as a valuable resource for researchers looking to develop new analytical methods. Further investigation is required to determine if this compound can be effectively utilized in similar chromogenic applications.

References

- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phenoldisulfonic Acid Method of Determining Nitrate in Water. Photometric Study | Semantic Scholar [semanticscholar.org]

- 4. Water quality-Determination of nitrate-Spectrophotometric method with phenol disulfonic acid [english.mee.gov.cn]

- 5. researchgate.net [researchgate.net]

- 6. Colorimetric determination of certain phenol derivatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Hydroxytoluene-2,4-disulphonic acid diammonium (Tiron) in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid, commonly known in its disodium salt form as Tiron, is a versatile chelating agent and colorimetric indicator. While the diammonium salt is less common, its chelating properties are expected to be analogous. Tiron is widely utilized in analytical chemistry for the quantitative determination of various metal ions, most notably iron (Fe³⁺) and titanium (Ti⁴⁺). Its utility stems from the formation of stable, brightly colored complexes with these metal ions in solution. The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for accurate quantification using spectrophotometry.

These application notes provide detailed protocols for the use of Tiron in the colorimetric determination of iron (III) and titanium (IV), a summary of quantitative data, and visualizations of the underlying chemical reactions and experimental workflows.

Principle of Colorimetric Assays using Tiron

Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) acts as a bidentate ligand, binding to metal ions through its two adjacent hydroxyl groups. This chelation results in the formation of a colored complex. The color and stability of the metal-Tiron complex are often pH-dependent. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-Tiron complex, the concentration of the metal ion in the sample can be determined by referencing a standard curve.

Application 1: Colorimetric Determination of Iron (III)

This protocol outlines the procedure for the quantitative determination of ferric iron (Fe³⁺) in aqueous samples using Tiron. The method is sensitive, rapid, and demonstrates high selectivity.

Quantitative Data Summary: Iron (III) Assay

| Parameter | Value | Reference |

| Analyte | Iron (III) (Fe³⁺) | |

| Wavelength of Max. Absorbance (λmax) | 665 nm | [1] |

| Alternate Wavelength (pH-dependent) | 635 nm | [2] |

| Linear Range | 0.02 - 70.00 mg/L | [1] |

| Molar Absorptivity | 6.0 x 10⁵ L·mol⁻¹·cm⁻¹ | [1] |

| Stoichiometry (Fe³⁺:Tiron) | 2:3 | [1] |

| Limit of Detection | 1 µg/L | [1] |

| Color of Complex | Blue | [2] |

| Stability | Stable for over 24 hours | [1] |

Experimental Protocol: Iron (III) Determination

1. Materials and Reagents:

-

Tiron (disodium salt or diammonium salt)

-

Standard Iron (III) solution (e.g., 1000 mg/L FeCl₃ in dilute HCl)

-

Sulfuric Acid (H₂SO₄), 0.1 M

-

Deionized water

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

2. Preparation of Reagents:

-

Tiron Solution (0.1% w/v): Dissolve 0.1 g of Tiron in 100 mL of deionized water.

-

Standard Iron (III) Solutions: Prepare a series of standard solutions by diluting the 1000 mg/L stock solution with deionized water to concentrations ranging from 0.02 mg/L to 70 mg/L.

3. Assay Procedure:

-

Pipette 1.0 mL of each standard solution and the unknown sample into separate test tubes.

-

Add 1.0 mL of 0.1 M sulfuric acid to each tube.

-

Add 2.0 mL of the 0.1% Tiron solution to each tube and mix well.

-

Allow the reaction to proceed for 5 minutes at room temperature.

-

Measure the absorbance of each solution at 665 nm using a spectrophotometer, with deionized water as a blank.

4. Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance on the standard curve.

Signaling Pathway: Iron (III) Chelation by Tiron

References

Application Notes and Protocols: 5-Hydroxytoluene-2,4-disulphonic acid diammonium as a Reagent in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytoluene-2,4-disulphonic acid diammonium is a sulfonated aromatic compound. While direct applications in biochemical assays are not extensively documented, its structural relationship to Policresulen, a known inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, suggests its potential utility in virology and enzymology research. Policresulen has demonstrated potent inhibition of the DENV2 NS2B/NS3 protease and effective suppression of DENV2 replication in cellular models.[1][2][3][4] As a significant impurity found in Policresulen preparations, this compound can serve as a valuable tool in these assays, primarily as a negative control or for structure-activity relationship (SAR) studies to elucidate the pharmacophore required for protease inhibition.

These application notes provide protocols for assays where Policresulen is active, and detail the potential roles of this compound as a reagent within this context.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Policresulen, the parent compound of this compound, against DENV2 NS2B/NS3 protease and DENV2 replication. This data provides a benchmark for comparative studies involving this compound.

Table 1: In VitroEnzymatic Inhibition of DENV2 NS2B/NS3 Protease by Policresulen

| Compound | Target | Assay Type | IC50 (µg/mL) | Inhibition Type |

| Policresulen | DENV2 NS2B/NS3 Protease | Enzymatic Inhibition | 0.48[1][2][3][4] | Competitive[1][3] |

Table 2: Antiviral Activity of Policresulen against DENV2 Replication

| Compound | Cell Line | Virus Strain | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| Policresulen | BHK-21 | DENV2 | Cell-based Replication | 4.99[1][2][3][4] | 459.45[1][4] | 92.07[5] |

Experimental Protocols

DENV2 NS2B/NS3 Protease Inhibition Assay (FRET-based)

This protocol describes a high-throughput screening method to identify and characterize inhibitors of the DENV2 NS2B/NS3 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow for DENV2 NS2B/NS3 Protease Inhibition Assay

Caption: Workflow for the FRET-based DENV2 NS2B/NS3 protease inhibition assay.

Materials:

-

DENV2 NS2B/NS3 protease

-

FRET substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay Buffer: 200 mM Tris-HCl, pH 8.5

-

Test Compounds: Policresulen (positive control), this compound (test/negative control), and other compounds of interest.

-

DMSO

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare serial dilutions of the test compounds and controls in DMSO.

-

On the day of the assay, dilute the DENV2 NS2B/NS3 protease and FRET substrate to their final working concentrations in the assay buffer.

-

-

Assay Protocol:

-

Add 1 µL of the serially diluted compounds (including Policresulen and this compound) to the wells of a 96-well plate.

-

Add 90 µL of the diluted DENV2 NS2B/NS3 protease solution (final concentration ~0.5 µM) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[6]

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~100 µM) to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.[6]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

DENV2 Replication Inhibition Assay (Cell-based)

This protocol outlines a cell-based assay to evaluate the ability of compounds to inhibit DENV2 replication in a host cell line, such as BHK-21 cells.

Workflow for DENV2 Replication Inhibition Assay

Caption: Workflow for the cell-based DENV2 replication inhibition assay.

Materials:

-

BHK-21 (Baby Hamster Kidney) cells

-

DENV2 virus stock

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Test Compounds: Policresulen (positive control), this compound (test/negative control), and other compounds of interest.

-

Fixation and Permeabilization Buffers

-

Primary antibody against DENV Envelope (E) protein

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

96-well cell culture plates

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Seed BHK-21 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Infection:

-

Immunostaining:

-

After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the DENV E protein.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Data Acquisition and Analysis:

-

Acquire images of the stained cells using a high-content imaging system.

-

Quantify the number of DENV E-positive cells and the total number of cells (nuclei) in each well.

-

Calculate the percentage of infection for each compound concentration.

-

Plot the percentage of infection against the compound concentration and determine the EC50 value.

-

In parallel, a cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC50 of the compounds on the host cells.[4]

-

Application of this compound

Given that this compound is an impurity in the synthesis of Policresulen, its primary application in the aforementioned assays would be as a control to dissect the structure-activity relationship of Policresulen's inhibitory effects.

Logical Relationship for Compound Application in Assays

Caption: Logical framework for using the impurity in conjunction with the parent compound.

-

Negative Control: In both the protease and replication assays, this compound can be used as a negative control. If it shows significantly lower or no activity compared to Policresulen, it would suggest that the specific structural features of Policresulen, absent in this simpler molecule, are crucial for its inhibitory function.

-

Structure-Activity Relationship (SAR) Studies: By comparing the activity of Policresulen with that of this compound, researchers can gain insights into the key molecular determinants for binding to the NS2B/NS3 protease and inhibiting viral replication. This is a critical step in the rational design of more potent and specific antiviral agents.

-

Analytical Standard: In the context of drug development and manufacturing of Policresulen, a purified standard of this compound is essential for the development and validation of analytical methods (e.g., HPLC) to quantify its presence as an impurity in the final drug product.[8][9][10][11][12]

References

- 1. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 10. Separation and Characterization of the Components and Impurities ...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105758971A - Quality control method of policresulen vaginal suppository - Google Patents [patents.google.com]

Application Notes and Protocols for Ion-Pair Chromatography of Sulfonated Aromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion-pair chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of ionic and highly polar compounds, such as sulfonated aromatic compounds.[1][2] These compounds are prevalent in various industries, including pharmaceuticals, dyes, and detergents, and their analysis is crucial for quality control, environmental monitoring, and research.[3] This document provides detailed application notes and experimental protocols for the analysis of sulfonated aromatic compounds using IPC.

The fundamental principle of IPC involves the addition of an ion-pair reagent to the mobile phase. This reagent is a large, ionic molecule with a hydrophobic tail. It forms an electrically neutral ion pair with the analyte of opposite charge.[4][5] This newly formed neutral complex exhibits increased hydrophobicity, leading to greater retention on a non-polar stationary phase, thereby enabling separation.[4][5]

Key Considerations for Method Development

Successful separation of sulfonated aromatic compounds using IPC depends on the careful optimization of several experimental parameters:

-

Ion-Pair Reagent Selection: The choice of the ion-pair reagent is critical. For anionic sulfonated compounds, cationic reagents such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are commonly used.[3][6] The hydrophobicity of the ion-pair reagent influences retention; a longer alkyl chain generally results in increased retention.[2]

-

Concentration of Ion-Pair Reagent: The concentration of the ion-pair reagent in the mobile phase affects the retention time of the analytes. Increasing the concentration generally leads to longer retention times.[2]

-

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][8] The proportion of the organic modifier is adjusted to control the elution of the ion pairs.

-

pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pair reagent are in their ionized forms.[3][9]

-

Stationary Phase: C18 columns are the most commonly used stationary phases for ion-pair chromatography.[7][8]

Experimental Protocols

Protocol 1: Analysis of Aromatic Sulfonates with UV Detection

This protocol is based on a method for the determination of a mixture of benzene and naphthalene sulfonates.[3]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Ammonium tetrabutyl bromide (TBA) as the ion-pair reagent.[3]

-

Methanol (HPLC grade).

-

Tetrahydrofuran (THF) (HPLC grade).

-

Water (HPLC grade).

-

pH meter.

2. Preparation of Mobile Phase:

-

Prepare a stock solution of the ion-pair reagent (TBA) in water.

-

The mobile phase consists of a mixture of methanol, water, and THF, containing the ion-pair reagent at a specific concentration (e.g., 3 mmol/L TBA).[3] A typical composition could be methanol-water (30:70, v/v) with the addition of 5-16% THF.[3]

-

Adjust the pH of the mobile phase to the desired value (e.g., pH 6.5) using an appropriate buffer or acid/base.[3]

-

Filter the mobile phase through a 0.45 µm membrane filter before use.

3. Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: Methanol-water (30:70, v/v) containing 3 mmol/L TBA and 5-16% THF, pH 6.5.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength selected for the specific analytes.[3]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

4. Sample Preparation:

-

Dissolve the sample containing the sulfonated aromatic compounds in the mobile phase or a compatible solvent.

-

For trace analysis in water samples, an ion-pair extraction step may be necessary to concentrate the analytes.[3] This can be achieved using the same ion-pair reagent (TBA) and an organic solvent like dichloromethane for extraction.[3]

5. Data Analysis:

-

Identify and quantify the sulfonated aromatic compounds by comparing their retention times and peak areas with those of known standards.

-

Construct a calibration curve by injecting a series of standard solutions of known concentrations.

Protocol 2: Analysis of Sulfonated Compounds with Mass Spectrometric Detection

This protocol is adapted for the structural identification and quantification of sulfonated compounds using HPLC-MS. A key challenge is the interference of non-volatile ion-pairing reagents with the MS interface.[6]

1. Instrumentation and Materials:

-

HPLC system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6]

-

C18 analytical column.

-

Cation exchange suppressor cartridge (for removal of non-volatile ion-pairing agents).[6]

-

Tetrabutylammonium (TBA) salts as ion-pairing agents.[6]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Tetrabutylammonium hydroxide-acetate buffer.[6]

2. Preparation of Mobile Phase:

-

A gradient elution is often employed.

-

Solvent A: Acetonitrile.[6]

-

Solvent B: Methanol.[6]

-

Solvent C: A mixed solution of methanol and aqueous tetrabutylammonium hydroxide-acetate (e.g., 70:30 v/v, 28 mmol/L TBA, pH 6.5).[6]

3. Chromatographic Conditions:

-

Column: C18

-

Mobile Phase Gradient: A multi-step gradient can be used. For example:

-

Flow Rate: 1.0 mL/min.

-

Post-Column Treatment: The column effluent passes through a cation exchange suppressor cartridge placed between the UV detector and the MS ion source to remove the non-volatile TBA ions.[6]

-

Detection: Mass Spectrometer.

4. Sample Preparation:

-

Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

-

Identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantify using calibration curves of reference standards.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative study on the ion-pair chromatography of seven sulfonated aromatic compounds.[3]

Table 1: Linearity and Detection Limits [3]

| Compound | Linearity Range (mg/L) | Correlation Coefficient (r) | Detection Limit (mg/L) |

| 4-aminobenzenesulfonate | 0.05 - 10 | 0.9992 | 0.01 |

| Benzenesulfonate | 0.1 - 20 | 0.9995 | 0.02 |

| 2-naphthol-6,8-disulfonate | 0.02 - 5 | 0.9991 | 0.005 |

| 2-naphthol-3,6-disulfonate | 0.02 - 5 | 0.9994 | 0.005 |

| 3-nitro-benzenesulfonate | 0.05 - 10 | 0.9996 | 0.01 |

| Dibenzal-4-sulfonate | 0.1 - 15 | 0.9993 | 0.03 |

| Methyl orange | 0.01 - 2 | 0.9994 | 0.003 |

Table 2: Recovery Data from Spiked Water Samples [3]

| Compound | Spiked Concentration (mg/L) | Recovery (%) | Relative Standard Deviation (%) |

| 3-nitro-benzenesulfonate | 0.1 | 98.5 | 5.2 |

| Dibenzal-4-sulfonate | 0.2 | 101.7 | 7.6 |

| Methyl orange | 0.05 | 96.8 | 4.8 |

Visualizations

Below are diagrams illustrating the workflow and logical relationships in ion-pair chromatography of sulfonated aromatic compounds.

Caption: Experimental workflow for ion-pair chromatography analysis.

Caption: Key relationships in method development for ion-pair chromatography.

References

- 1. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]

- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]

- 3. mdpi.org [mdpi.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. itwreagents.com [itwreagents.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 5-Hydroxytoluene-2,4-disulphonic Acid Diammonium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel metal complexes involving 5-Hydroxytoluene-2,4-disulphonic acid diammonium. Due to the limited specific literature on this particular ligand, this document presents a generalized, plausible protocol based on established principles of coordination chemistry and the known biological activities of structurally related compounds.

Introduction

This compound is a sulphonated aromatic compound. The presence of hydroxyl and sulphonic acid functional groups makes it an excellent candidate for chelation with a variety of metal ions. The resulting metal complexes may exhibit unique electronic, magnetic, and biological properties, making them of interest for applications in catalysis, materials science, and particularly in drug development. Notably, this compound is documented as an impurity of Policresulen, a known inhibitor of the DENV2 virus NS2B/NS3 protease[1]. This association suggests that metal complexes derived from this ligand could be explored for their potential antiviral activities.

Experimental Protocols

General Protocol for the Synthesis of Metal (II) Complexes

This protocol describes a general method for the synthesis of metal (II) complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II)) with this compound.

Materials:

-

This compound (C₇H₁₄N₂O₇S₂)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)

-

Deionized water

-

Ethanol

-

Sodium hydroxide (0.1 M solution)

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-